3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dibromo-2H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-5-4-3(1-2-9-5)10-11-6(4)8/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKRJJHFVCFTHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C(NN=C21)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001274242 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine, 3,4-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001274242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357945-30-2 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine, 3,4-dibromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357945-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine, 3,4-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001274242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,4 Dibromo 1h Pyrazolo 4,3 C Pyridine and Its Derivatives
Strategies for the Construction of the Pyrazolo[4,3-c]pyridine Ring System
The assembly of the bicyclic pyrazolo[4,3-c]pyridine framework is primarily achieved through two distinct strategic approaches: the formation of the five-membered pyrazole (B372694) ring onto a pre-existing pyridine (B92270) structure, or conversely, the construction of the six-membered pyridine ring from a suitably functionalized pyrazole precursor. beilstein-journals.org
Annulation of a Pyrazole Ring onto a Pre-existing Pyridine Derivative
This classical approach involves the cyclization of substituents on a pyridine ring to form the fused pyrazole moiety. A common strategy begins with functionalized pyridines, such as those containing amino and cyano or carboxylate groups, which can be induced to cyclize with reagents like hydrazine.
One notable method involves the treatment of 3-acylpyridine N-oxide tosylhydrazones with an electrophilic additive and an amine base. This reaction proceeds at room temperature and can produce a mixture of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines. The regiochemical outcome can be influenced by the choice of electrophile and solvent, offering a degree of control over the formation of the desired [4,3-c] isomer.
Another key strategy is the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines, which are valuable precursors to more complex derivatives. rsc.org This can be achieved by starting with a substituted 2-aminopyridine. For example, diazotization of 2-amino-3-bromo-5-chloropyridine (B1272082) followed by intramolecular cyclization can yield the corresponding 5-chloro-1H-pyrazolo[3,4-c]pyridine. Subsequent deacetylation provides the final scaffold. rsc.org
Table 1: Examples of Pyrazole Annulation onto Pyridine Derivatives
| Starting Pyridine Derivative | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| 3-Acylpyridine N-oxide tosylhydrazones | Electrophile, Amine Base, Room Temp. | Pyrazolo[4,3-c]pyridine | N/A |
Pyridine Ring Formation via Cyclization of a Pyrazole Precursor
The alternative and often more flexible approach involves constructing the pyridine ring onto a pre-functionalized pyrazole. This method allows for greater diversity in the substitution pattern of the final product, as the pyrazole core can be modified prior to the pyridine ring formation.
A powerful example of this strategy is the Sonogashira-type cross-coupling of 5-chloro-1H-pyrazole-4-carbaldehydes with various terminal alkynes. The resulting 5-alkynyl-1H-pyrazole-4-carbaldehydes undergo a subsequent ring-closure reaction in the presence of an amine, such as tert-butylamine, often under microwave irradiation, to yield the pyrazolo[4,3-c]pyridine system. beilstein-journals.orgresearchgate.net This sequence can be streamlined into a one-pot, multi-component reaction, enhancing its synthetic efficiency. beilstein-journals.orgresearchgate.net
Another method involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. For instance, the Gould-Jacobs reaction, which typically synthesizes quinolines, can be adapted by using a 3-aminopyrazole (B16455) instead of an aniline. nih.govmdpi.com Reacting an aminopyrazole with a substrate like diethyl 2-(ethoxymethylene)malonate leads to a cyclized intermediate that can be converted to a 4-chloro-substituted pyrazolopyridine. nih.gov While often leading to the [3,4-b] isomer, modification of the pyrazole and dicarbonyl precursors can direct the synthesis towards the [4,3-c] scaffold.
Specific Synthetic Approaches to 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine Analogues
The introduction of two bromine atoms onto the pyrazolo[4,3-c]pyridine core is a key step in producing the title compound. These bromine atoms are not only crucial for the molecule's specific properties but also serve as anchor points for further functionalization, particularly through metal-catalyzed cross-coupling reactions.
Halogenation Reactions for Dibromination
Direct electrophilic bromination of the parent 1H-pyrazolo[4,3-c]pyridine is a plausible, though potentially challenging, route to this compound. The pyridine ring is generally electron-deficient, making electrophilic substitution difficult, whereas the pyrazole ring is more electron-rich and susceptible to electrophilic attack. The regioselectivity of such a reaction would depend heavily on the reaction conditions and the specific brominating agents used (e.g., N-bromosuccinimide (NBS) or bromine).
A more controlled approach would involve sequential halogenation. For example, starting with a pre-existing monobrominated pyrazolo[4,3-c]pyridine, a second bromination could be performed. The synthesis of related dihalo-pyrazolopyridines, such as 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine from 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS), demonstrates the feasibility of stepwise halogenation on this heterocyclic system. A similar strategy using a brominating agent on a mono-bromo-pyrazolo[4,3-c]pyridine could foreseeably yield the desired 3,4-dibromo product.
Multi-component Reaction Protocols
Multi-component reactions (MCRs) offer a highly efficient pathway for the synthesis of complex heterocyclic systems in a single step, combining three or more reactants. nih.gov A notable MCR for the synthesis of the pyrazolo[4,3-c]pyridine scaffold has been developed. beilstein-journals.orgresearchgate.net
This one-pot procedure involves the reaction of a 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with a terminal alkyne and tert-butylamine. The reaction proceeds under Sonogashira-type conditions, where a palladium catalyst and a copper(I) co-catalyst facilitate the coupling of the pyrazole and the alkyne, followed by an in-situ cyclization to form the pyridine ring. beilstein-journals.orgresearchgate.net This method provides direct access to substituted pyrazolo[4,3-c]pyridines in acceptable yields from readily available starting materials. researchgate.net
Table 2: Multi-component Synthesis of a Pyrazolo[4,3-c]pyridine Derivative
| Pyrazole Component | Alkyne Component | Amine | Catalyst System | Product | Reference |
|---|
Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Sonogashira-type)
The two bromine atoms in this compound are prime candidates for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents and the construction of more complex molecules. The differential reactivity of the C3 and C4 positions can potentially allow for selective, sequential functionalization.
The Sonogashira coupling, which forms carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, is particularly relevant. wikipedia.orglibretexts.orgorganic-chemistry.org Given the presence of two bromine atoms, a chemoselective coupling could be achieved by carefully controlling the reaction conditions. The reactivity of halogens in palladium-catalyzed reactions often follows the order I > Br > Cl. For a dihalo-substituted pyridine, the halogen at the 4-position is often more reactive towards nucleophilic substitution and cross-coupling than the one at the 3-position. Studies on the Sonogashira coupling of 3,5-dibromo-2,6-dichloropyridine (B8238365) have demonstrated that selective mono- and di-alkynylation is possible by tuning the catalyst, base, and temperature. nih.gov This suggests that selective Sonogashira coupling at either the C3 or C4 position of this compound could be achievable.
Other important palladium-catalyzed reactions include the Suzuki-Miyaura coupling (with boronic acids) and the Buchwald-Hartwig amination (with amines). Research on the related 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold has shown that the C5-halogen can be effectively displaced using both Suzuki and Buchwald-Hartwig conditions. rsc.org This demonstrates the utility of the pyrazolo[4,3-c]pyridine core as a substrate in these powerful bond-forming reactions.
Table 3: Potential Cross-Coupling Reactions on a Dihalo-Pyrazolopyridine Core
| Reaction Type | Coupling Partner | Catalyst/Ligand (Example) | Potential Product Moiety | Reference |
|---|---|---|---|---|
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, CuI | Alkynyl | libretexts.orgnih.gov |
| Suzuki-Miyaura | Boronic Acid/Ester | Pd(OAc)₂, SPhos | Aryl/Vinyl | rsc.org |
Intramolecular Cyclization and Ring Closure Reactions
Intramolecular cyclization represents a powerful and direct strategy for constructing the pyrazolo[4,3-c]pyridine skeleton. This approach involves a precursor molecule containing all the necessary atoms, which is induced to form the final bicyclic system through an internal ring-closing reaction.
One notable method is the intramolecular nitrilimine cycloaddition . This reaction has been successfully employed in the synthesis of novel tetrahydro-1H-pyrazolo[4,3-c]pyridines. researchgate.netnih.gov The key step involves the generation of a highly functionalized nitrilimine, a reactive 1,3-dipole, which then undergoes a cycloaddition with an alkyne tethered to the same molecule. nih.gov This process efficiently forms the fused pyrazole ring.
Another significant approach is the intramolecular nitrile oxide cycloaddition (INOC) . This has been used to develop synthetic routes to complex heterocyclic systems incorporating the pyrazolo[4,3-c]pyridine motif, such as pyrazolo[4′,3′:5,6]pyrano[4,3-c] researchgate.netnih.govoxazoles. mdpi.comresearchgate.net The strategy relies on a precursor, typically a pyrazole-4-carbaldehyde oxime bearing a tethered alkene or alkyne, which cyclizes upon in-situ generation of the nitrile oxide. mdpi.com
Furthermore, the cyclization of 3-acylpyridine N-oxide tosylhydrazones provides a direct route to the pyrazolo[4,3-c]pyridine core. nih.gov In this method, the hydrazone is treated with an electrophilic additive and a base, activating the pyridine ring for intramolecular nucleophilic attack by the hydrazone nitrogen. nih.gov This reaction can lead to a mixture of pyrazolo[4,3-c]pyridine and its pyrazolo[3,4-b]pyridine isomer, highlighting the importance of regiochemical control. nih.gov
| Cyclization Strategy | Key Precursor | Product Type | Key Findings | Reference |
|---|---|---|---|---|
| Nitrilimine Cycloaddition | Functionalized nitrilimine with a tethered alkyne | Tetrahydro-1H-pyrazolo[4,3-c]pyridines | Mild reaction conditions developed to generate the reactive nitrilimine intermediate. | researchgate.netnih.gov |
| Nitrile Oxide Cycloaddition (INOC) | 3-(prop-2-yn-1-yloxy)-1H-pyrazole-4-carbaldehyde oxime | Fused Pyrazolo[4',3':5,6]pyrano[4,3-c] systems | An efficient route to novel, complex heterocyclic ring systems based on the pyrazolo[4,3-c] core. | mdpi.comresearchgate.net |
| Hydrazone Cyclization | 3-Acylpyridine N-oxide tosylhydrazone | 1H-Pyrazolo[4,3-c]pyridines | Proceeds under mild, room temperature conditions; yields a mixture of regioisomers. | nih.gov |
Nucleophilic Substitution Reactions in Pyrazolo[4,3-c]pyridine Synthesis
Nucleophilic substitution reactions are fundamental for the derivatization of the pyrazolo[4,3-c]pyridine scaffold, particularly for halogenated compounds like this compound. The bromine atoms at positions C3 (on the pyrazole ring) and C4 (on the pyridine ring) serve as versatile leaving groups, allowing for the introduction of a wide array of functional groups.
The C4 position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogen. youtube.com This is analogous to the reactivity of 2- and 4-halopyridines. youtube.com Studies on the related 4-chloro-1H-pyrazolo[3,4-b]pyridine have demonstrated successful nucleophilic displacement with various nucleophiles, including azide, amines, and methoxide, to furnish C4-substituted products. nih.gov Similarly, modern cross-coupling reactions, such as the Palladium-catalyzed Buchwald-Hartwig amination, are effective for installing amine substituents on related halo-azolopyridine systems. rsc.org These precedents suggest that the C4-bromo substituent on the target compound can be readily displaced.
The C3-bromo substituent on the pyrazole ring is also a viable site for substitution, often via transition-metal-catalyzed cross-coupling reactions. Methodologies developed for the functionalization of 5-halo-1H-pyrazolo[3,4-c]pyridines, including tandem borylation and Suzuki-Miyaura cross-coupling reactions, can be applied to introduce new carbon-carbon bonds at this position. rsc.orgrsc.org
| Position | Reaction Type | Nucleophile/Reagent | Product | Reference Principle |
|---|---|---|---|---|
| C4 (Pyridine ring) | Nucleophilic Aromatic Substitution (SNAr) | R-NH2, R-O-, N3- | 4-Amino, 4-Alkoxy, 4-Azido derivatives | nih.gov |
| C4 (Pyridine ring) | Buchwald-Hartwig Amination | Amines, Pd catalyst, ligand | 4-Amino derivatives | rsc.org |
| C3 (Pyrazole ring) | Suzuki-Miyaura Coupling | Aryl/Alkyl boronic acids, Pd catalyst | 3-Aryl/Alkyl derivatives | rsc.org |
| C3 (Pyrazole ring) | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | 3-Alkynyl derivatives | rsc.org |
Microwave-Assisted Synthetic Procedures
The application of microwave irradiation has become a valuable tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and access to cleaner products compared to conventional heating methods. While specific reports on the microwave-assisted synthesis of this compound are not prevalent, the technique has been widely applied to the synthesis of analogous pyrazolopyridine isomers.
For instance, microwave-assisted, multi-component reactions have been developed for the efficient, one-pot synthesis of pyrazolo[3,4-b]pyridine derivatives in environmentally benign solvents like water. researchgate.net These methods provide rapid access to complex molecular frameworks. researchgate.netscilit.com Solvent-free microwave-assisted reactions have also been reported for the preparation of fused pyrazolo-pyrido-pyrimidine systems, highlighting the green chemistry advantages of this technology. unr.edu.ar In the functionalization of related scaffolds, microwave reactors have been used to accelerate demanding reactions like borylation and Suzuki couplings. rsc.org The significant rate enhancement is a common feature, with reactions that take hours under conventional heating often being completed in minutes with microwave irradiation. rsc.org
| Method | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|
| Conventional Heating (Oil Bath) | 80 | 12 h | 65 | rsc.org |
| Microwave Irradiation | 80 | 25 min | 89 | rsc.org |
| Microwave Irradiation | 100 | 15 min | 92 | rsc.org |
Control of Regioselectivity and Stereoselectivity in Synthetic Pathways
Achieving control over the precise three-dimensional arrangement of atoms is a hallmark of sophisticated synthetic chemistry. In the context of pyrazolo[4,3-c]pyridines, this manifests as challenges in both regioselectivity (controlling the site of bond formation) and stereoselectivity (controlling the spatial orientation of substituents).
Regioselectivity: The fusion of a pyrazole ring and a pyridine ring can potentially result in several constitutional isomers (e.g., [4,3-c], [3,4-c], [3,4-b]). Therefore, directing a reaction to selectively produce the desired pyrazolo[4,3-c] isomer is a significant challenge. A key study demonstrated that the cyclization of 3-acylpyridine N-oxide tosylhydrazones yields a mixture of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines. nih.gov This outcome arises from the two possible sites of intramolecular attack on the activated pyridine ring. nih.gov Importantly, it was found that moderate regiocontrol could be exerted by carefully choosing the electrophilic additive and solvent combination, thereby favoring one isomer over the other. nih.gov In other systems, regioselectivity is dictated by the inherent electronic properties of the precursors, such as using nonsymmetrical 1,3-dicarbonyl compounds where the more electrophilic carbonyl group preferentially reacts first, guiding the cyclization pathway. nih.gov
Stereoselectivity: Stereochemical control becomes paramount when synthesizing non-aromatic, saturated derivatives of the pyrazolo[4,3-c]pyridine scaffold, as this introduces chiral centers. The synthesis of tetrahydro-1H-pyrazolo[4,3-c]pyridines via intramolecular nitrilimine cycloaddition was reported to yield the desired product as an equal mixture of diastereomers. researchgate.netnih.gov This indicates that under the reported conditions, the cyclization step was not stereoselective. Developing synthetic routes that can control the relative and absolute stereochemistry of substituents on the saturated pyridine ring is an ongoing challenge and an area of active research, potentially involving chiral catalysts or auxiliaries to influence the transition state of the ring-forming reaction.
Reaction Pathways and Mechanistic Investigations of 3,4 Dibromo 1h Pyrazolo 4,3 C Pyridine Chemistry
Exploration of Reaction Mechanisms for Functionalization
The functionalization of the 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine scaffold hinges on the reactivity of its two carbon-bromine (C-Br) bonds. The bromine atoms at the C3 (pyrazole ring) and C4 (pyridine ring) positions exhibit different electronic environments, which allows for potential chemoselective reactions. The primary mechanism for derivatization involves palladium-catalyzed cross-coupling reactions, which proceed through a well-understood catalytic cycle.
The general mechanism for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, involves three key steps:
Oxidative Addition : A low-valent Palladium(0) complex reacts with the aryl bromide (the pyrazolopyridine core), inserting itself into the C-Br bond to form a Pd(II) species.
Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig) : In a Suzuki coupling, an organoboron compound, activated by a base, transfers its organic group to the palladium center. organic-chemistry.org In a Buchwald-Hartwig amination, an amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex. wikipedia.orglibretexts.org
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. wikipedia.org
A significant aspect of the functionalization of a di-halogenated substrate like this compound is the potential for site-selectivity. The relative reactivity of the C3-Br versus the C4-Br bond under specific reaction conditions would determine which bromine atom is substituted first. This selectivity is influenced by factors such as the electronic density at each carbon, steric hindrance around the reaction site, and the specific catalyst and ligand system employed. This allows for sequential or one-pot derivatization to create diverse molecular architectures. For instance, a first coupling reaction could occur at the more reactive site, followed by a second, different coupling reaction at the remaining site.
Catalytic Approaches in the Derivatization of the Pyrazolo[4,3-c]pyridine Core
The derivatization of the pyrazolo[4,3-c]pyridine core is achieved using various catalytic strategies, primarily leveraging palladium-catalyzed cross-coupling reactions that are highly effective for aryl bromides. These methods offer a powerful toolkit for creating new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling the dibromo-scaffold with organoboronic acids or their esters. organic-chemistry.org By selecting appropriate boronic acids, a wide array of aryl, heteroaryl, or alkyl groups can be introduced at the C3 and/or C4 positions. The choice of catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), base (e.g., Na₂CO₃, K₃PO₄), and solvent (e.g., dioxane, toluene, DMF) is crucial for achieving high yields. nih.govmdpi.com
Buchwald-Hartwig Amination: This is a key method for forming C-N bonds, allowing for the introduction of primary or secondary amines onto the pyrazolopyridine ring. wikipedia.orglibretexts.org This reaction is instrumental in synthesizing derivatives containing various amino groups, which are common moieties in biologically active compounds. The success of this amination often relies on the use of specialized phosphine (B1218219) ligands (e.g., BINAP, XPhos) that facilitate the catalytic cycle. researchgate.netrsc.org
Other important catalytic reactions for derivatization include:
Heck Coupling: For introducing alkenyl groups.
Sonogashira Coupling: For installing alkynyl groups, typically using a co-catalytic system of palladium and copper. researchgate.net
Stille Coupling: Utilizing organotin reagents for C-C bond formation.
The ability to perform these reactions sequentially allows for the "vectorial functionalization" of the scaffold, as demonstrated with related 5-halo-1H-pyrazolo[3,4-c]pyridines. researchgate.net A similar approach could be applied to the 3,4-dibromo isomer, enabling the independent modification of both the pyrazole (B372694) and pyridine (B92270) portions of the molecule.
Below are illustrative tables for potential catalytic derivatizations of this compound.
Table 1: Potential Suzuki-Miyaura Cross-Coupling Reactions
| Coupling Partner (Ar-B(OH)₂) | Catalyst | Base | Expected Product (Monosubstituted, illustrative) |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 3-Bromo-4-phenyl-1H-pyrazolo[4,3-c]pyridine |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 3-Bromo-4-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]pyridine |
| Pyridine-3-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 3-Bromo-4-(pyridin-3-yl)-1H-pyrazolo[4,3-c]pyridine |
Table 2: Potential Buchwald-Hartwig Amination Reactions
| Amine | Catalyst / Ligand | Base | Expected Product (Monosubstituted, illustrative) |
|---|---|---|---|
| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | 4-(3-Bromo-1H-pyrazolo[4,3-c]pyridin-4-yl)morpholine |
| Aniline | Pd(OAc)₂ / XPhos | K₂CO₃ | N-phenyl-3-bromo-1H-pyrazolo[4,3-c]pyridin-4-amine |
| Benzylamine | PdCl₂(Amphos)₂ | Cs₂CO₃ | N-(benzyl)-3-bromo-1H-pyrazolo[4,3-c]pyridin-4-amine |
Advanced Spectroscopic Characterization Techniques for 3,4 Dibromo 1h Pyrazolo 4,3 C Pyridine
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic compounds in solution. slideshare.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular framework, including the number and type of atoms, their connectivity, and their chemical environment. ipb.pt For 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine, both 1D and 2D NMR techniques are crucial for complete assignment. nih.govnih.gov
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each chemically non-equivalent proton in the molecule. For the this compound ring system, two signals would be anticipated in the aromatic region, corresponding to the protons on the pyridine (B92270) ring. A broad singlet, characteristic of an N-H proton of the pyrazole (B372694) ring, would likely appear further downfield and its chemical shift can be sensitive to solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Six distinct signals are expected, corresponding to the six carbon atoms in the bicyclic system. The chemical shifts of these carbons are influenced by their hybridization and the electronic effects of adjacent atoms, particularly the electronegative nitrogen and bromine atoms. The two carbons directly bonded to bromine atoms (C3 and C4) would exhibit shifts characteristic of carbons bearing heavy halogens. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH and quaternary carbons. researchgate.net
Predicted ¹H and ¹³C NMR Data
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale / Key Correlations |
| H-6 | 7.0 - 8.0 | - | Aromatic proton on the pyridine ring. |
| H-7 | 8.0 - 9.0 | - | Aromatic proton deshielded by the adjacent pyridine nitrogen. |
| N-H | 10.0 - 14.0 | - | Broad singlet, typical for pyrazole N-H protons. |
| C-3 | - | 95 - 110 | Quaternary carbon attached to bromine. |
| C-3a | - | 130 - 145 | Quaternary carbon at the ring junction. |
| C-4 | - | 110 - 125 | Quaternary carbon attached to bromine. |
| C-6 | - | 115 - 130 | Aromatic CH carbon. |
| C-7 | - | 140 - 155 | Aromatic CH carbon deshielded by the pyridine nitrogen. |
| C-7a | - | 135 - 150 | Quaternary carbon at the ring junction, adjacent to nitrogen. |
Note: Predicted values are estimates based on data for related pyrazolopyridine systems and known substituent effects. Actual values may vary based on solvent and experimental conditions.
Utilization of Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis. neu.edu.tr The empirical formula of this compound is C₆H₃Br₂N₃, with a calculated molecular weight of approximately 276.92 g/mol . sigmaaldrich.comsigmaaldrich.com
In a typical mass spectrum, the ion corresponding to the intact molecule, known as the molecular ion (M⁺), would be observed. chemguide.co.uk A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.5% and 49.5%, respectively). msu.edu This results in a characteristic cluster of peaks for the molecular ion:
M⁺ peak: Contains two ⁷⁹Br atoms.
M+2 peak: Contains one ⁷⁹Br and one ⁸¹Br atom.
M+4 peak: Contains two ⁸¹Br atoms.
The relative intensities of these M⁺, M+2, and M+4 peaks are expected to be in an approximate 1:2:1 ratio, which is a clear diagnostic for the presence of two bromine atoms in the molecule. msu.edu High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of the elemental composition. rsc.org
Fragmentation analysis provides further structural information. The molecular ion can break apart in predictable ways, and the resulting fragment ions are also detected. biorxiv.org For pyrazolo[4,3-c]pyridine derivatives, common fragmentation pathways often involve the loss of stable small molecules or radicals. researchgate.net Potential fragmentation could include the loss of a bromine radical (Br•), followed by the elimination of hydrogen cyanide (HCN) from the heterocyclic ring system.
Predicted Molecular Ion Cluster for C₆H₃Br₂N₃
| Ion | Description | Isotopic Composition | Predicted m/z | Predicted Relative Intensity |
| M⁺ | Molecular Ion | C₆H₃(⁷⁹Br)₂N₃ | ~275 | ~50% |
| [M+2]⁺ | Isotopic Peak | C₆H₃(⁷⁹Br)(⁸¹Br)N₃ | ~277 | 100% |
| [M+4]⁺ | Isotopic Peak | C₆H₃(⁸¹Br)₂N₃ | ~279 | ~50% |
Note: The m/z values are nominal masses. The predicted relative intensities are based on the natural abundance of bromine isotopes.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum that acts as a molecular "fingerprint".
The IR spectrum of this compound is expected to display several key absorption bands that confirm the presence of its main structural features. The N-H bond of the pyrazole ring will give rise to a stretching vibration, while the aromatic C-H bonds and the C=C and C=N bonds of the fused ring system will also produce characteristic signals. rjpbcs.comlibretexts.org
Predicted Characteristic IR Absorption Bands
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| N-H Stretch | Pyrazole Ring | 3100 - 3400 | Medium, Broad |
| C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium to Weak |
| C=N Stretch | Pyridine/Pyrazole Rings | 1620 - 1680 | Medium |
| C=C Stretch | Aromatic Ring | 1500 - 1600 | Medium to Strong |
| C-Br Stretch | Bromo-substituent | 500 - 650 | Strong |
X-ray Crystallography for Definitive Solid-State Structure Determination
While NMR, MS, and IR spectroscopy provide powerful evidence for the structure of this compound, X-ray crystallography offers the most definitive and unambiguous method for determining its three-dimensional structure in the solid state. udel.edu This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. muni.cz
The diffraction data allows for the calculation of the electron density map of the molecule within the crystal lattice. From this map, the precise position of each atom can be determined, yielding a detailed molecular model. latech.edu This analysis provides highly accurate measurements of:
Bond Lengths: The exact distances between connected atoms.
Bond Angles: The angles formed by three connected atoms.
Torsion Angles: The dihedral angles that define the conformation of the molecule.
Planarity: Confirmation of the planarity of the fused pyrazolopyridine ring system.
Intermolecular Interactions: Information on how molecules are arranged in the crystal lattice, including potential hydrogen bonding (involving the N-H group) and halogen bonding. nih.gov
The final output of an X-ray crystallographic analysis is a set of crystallographic data, including the crystal system (e.g., monoclinic, triclinic), space group, and unit cell dimensions, which collectively define the crystal structure. latech.edunih.gov This technique provides the ultimate proof of the compound's constitution and stereochemistry.
Theoretical and Computational Chemistry Studies of 3,4 Dibromo 1h Pyrazolo 4,3 C Pyridine Systems
Quantum Mechanical and Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the electronic properties of a molecule. These methods are used to determine the distribution of electrons within the molecule, its molecular orbital energies, and its electrostatic potential. Such parameters are crucial for predicting molecular geometry, stability, and reactivity.
For the 1H-pyrazolo[3,4-b]pyridine isomer, which shares the fused pyridine-pyrazole core, AM1 calculations have shown that the 1H-tautomer is significantly more stable than the 2H-tautomer by nearly 9 kcal/mol. nih.gov This highlights the ability of computational methods to predict the most likely isomeric forms.
DFT calculations typically involve optimizing the molecule's geometry and then computing various electronic descriptors. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates a molecule that is more easily polarized and reactive.
For a molecule like 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine, the electron-withdrawing nature of the two bromine atoms is expected to lower the energies of both the HOMO and LUMO orbitals compared to the unsubstituted parent compound. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the electron density around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this case, the nitrogen atoms of the pyridine (B92270) and pyrazole (B372694) rings would be expected to be regions of negative potential, while the hydrogen on the pyrazole nitrogen would be a site of positive potential.
Table 1: Representative Electronic Properties from DFT Calculations
| Parameter | Description | Illustrative Value for a Heterocyclic System |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | -1.8 eV |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.7 eV |
| Dipole Moment | A measure of the net molecular polarity. | 2.5 Debye |
Note: The values in this table are illustrative for a representative heterocyclic system and are not from specific experimental or computational studies on this compound.
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a protein receptor). This method is instrumental in drug discovery for understanding how a potential drug molecule might interact with its biological target.
Studies on the broader class of pyrazolo[4,3-c]pyridines have successfully used this approach. For instance, researchers identified the pyrazolo[4,3-c]pyridine scaffold as a potent inhibitor of the PEX14–PEX5 protein-protein interaction (PPI) in Trypanosoma parasites, which is a crucial pathway for the parasite's survival. acs.orgnih.gov In this work, molecular docking was used to predict how the pyrazolo[4,3-c]pyridine core fits into the binding pocket of the TbPEX14 protein. acs.org
The docking results for the initial hit compound showed that the pyrazolo[4,3-c]pyridine scaffold oriented itself to allow its substituents to occupy key hydrophobic pockets on the protein surface, specifically the "Trp pocket" and the "Phe hotspot". acs.org The interactions were primarily hydrophobic, with the central scaffold acting as a rigid anchor.
For the specific compound this compound, one could hypothesize its binding mode based on these findings. The bromine atoms could potentially form halogen bonds with electron-rich residues (like the backbone carbonyls of amino acids) in the binding site, which could enhance binding affinity. Conversely, the steric bulk of the bromine atoms would need to be accommodated within the pocket.
In a different study, pyrazolo[4,3-c]pyridine sulfonamides were investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. mdpi.com Computational docking was employed to understand the binding mode of these compounds within the hCA IX active site, demonstrating the versatility of the scaffold in targeting different proteins. mdpi.com
Table 2: Key Interactions for a Pyrazolo[4,3-c]pyridine Scaffold in the TbPEX14 Binding Site
| Interacting Residue (TbPEX14) | Type of Interaction | Proposed Role |
|---|---|---|
| Tryptophan (Trp) Pocket Residues | Hydrophobic | Accommodation of aromatic substituents on the ligand. |
| Phenylalanine (Phe) Hotspot Residues | Hydrophobic / π-π Stacking | Interaction with the ligand's core or substituents. |
Source: Based on findings from the study of PEX14–PEX5 PPI inhibitors. acs.org
In Silico Screening and Virtual Ligand Design
In silico screening, also known as virtual screening, is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach significantly narrows down the number of compounds that need to be synthesized and tested in the lab.
The discovery of pyrazolo[4,3-c]pyridines as PEX14–PEX5 inhibitors is a direct result of an in silico screening campaign. acs.orgnih.gov Researchers used a homology model of the target protein, Trypanosoma brucei PEX14, to screen a library of compounds. The screening identified the pyrazolo[4,3-c]pyridine derivative as a promising hit due to its convincing docking pose and favorable interaction energies. acs.org This initial hit was then chemically synthesized and validated through biophysical assays, confirming the power of the virtual screening approach. acs.org
Virtual ligand design often follows the identification of an initial hit. Once the pyrazolo[4,3-c]pyridine scaffold was validated, computational models were used to guide the design of new derivatives with improved potency. By analyzing the docked structure of the initial hit, researchers could identify positions on the scaffold where chemical modifications would likely lead to more favorable interactions with the protein target. For example, the models suggested that adding specific chemical groups to target the Trp and Phe pockets of TbPEX14 could enhance binding affinity. acs.org
Computational Structure-Activity Relationship (SAR) Derivation
Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. Computational methods play a key role in deriving and rationalizing these relationships.
In the development of pyrazolo[4,3-c]pyridine-based PEX14–PEX5 inhibitors, a detailed SAR study was conducted. acs.orgnih.gov After the initial hit was identified, a series of analogs were synthesized by modifying various positions on the pyrazolo[4,3-c]pyridine ring. The biological activity of these analogs was then measured.
The computational models (docking and molecular dynamics) were used to explain the experimental SAR data. For example, the models showed why adding a methoxy (B1213986) group to a naphthalene (B1677914) substituent at one position was crucial for high-affinity binding, as it formed specific favorable contacts within the protein pocket. acs.org Conversely, derivatives lacking this group were shown to be significantly less active, a finding that correlated perfectly with the computational predictions. acs.org
While this compound was not specifically included in this published series, the SAR principles can be extended. The introduction of two bromine atoms at positions 3 and 4 would significantly alter the electronic and steric profile of the core scaffold. A computational SAR model would predict how these bulky, electron-withdrawing groups influence the orientation and interaction energy of the molecule within the binding site, thus providing a hypothesis for its expected biological activity relative to other derivatives.
Table 3: Illustrative SAR for Pyrazolo[4,3-c]pyridine Derivatives Targeting TbPEX14
| Position of Substitution | Type of Substituent | Effect on Activity | Rationale from Computational Model |
|---|---|---|---|
| C3 | Small aromatic group | Maintained activity | Occupies a defined hydrophobic pocket. |
| C4 | N/A (in this series) | - | Position not extensively explored in the initial study. |
| N1 | Indole moiety | Potent activity | Fills the Phe hotspot on the protein surface. |
Source: Based on the SAR analysis of PEX14-PEX5 inhibitors. acs.orgnih.gov
Prediction of Molecular Reactivity and Stability
The prediction of molecular reactivity and stability is another key application of theoretical chemistry. As discussed in section 5.1, DFT calculations provide fundamental data, such as HOMO and LUMO energies, that are direct indicators of a molecule's propensity to participate in chemical reactions.
A low HOMO energy suggests that the molecule is a poor electron donor, while a high LUMO energy indicates it is a poor electron acceptor. The HOMO-LUMO gap provides a general measure of stability. For this compound, the two bromine atoms are strongly electron-withdrawing. This would be predicted to stabilize the molecule by lowering the energy of the molecular orbitals, likely resulting in a relatively large HOMO-LUMO gap compared to non-halogenated analogs, suggesting higher kinetic stability.
Furthermore, reactivity indices derived from DFT, such as Fukui functions, can predict the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. For the pyrazolo[4,3-c]pyridine system, these calculations could pinpoint which of the carbon or nitrogen atoms are most susceptible to specific types of chemical reactions, which is invaluable information for planning synthetic modifications. The bromine atoms themselves could be sites for reactions like palladium-catalyzed cross-coupling, a common strategy for elaborating such scaffolds. nih.gov
Academic Research Applications and Chemical Utility of the 3,4 Dibromo 1h Pyrazolo 4,3 C Pyridine Scaffold
Utilization as Chemical Building Blocks in Organic Synthesis
The presence of two reactive bromine atoms on the pyrazolo[4,3-c]pyridine core makes 3,4-dibromo-1H-pyrazolo[4,3-c]pyridine a highly valuable intermediate in synthetic organic chemistry. These bromine atoms can be selectively replaced or modified through various cross-coupling reactions, allowing for the controlled introduction of diverse functional groups.
Precursors for the Construction of Diverse Heterocyclic Systems
The 1H-pyrazolo[4,3-c]pyridine framework is a foundational element for creating more complex, polycyclic heterocyclic systems. nih.govmdpi.com The dibrominated version of this scaffold is particularly useful as a precursor because the bromine atoms at the C3 and C4 positions serve as handles for further chemical elaboration. Through sequential and selective cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions, chemists can append additional rings or complex side chains. For instance, a reaction at the C4 position could build a new carbocyclic or heterocyclic ring, while the C3 bromine remains available for subsequent functionalization, leading to novel and diverse molecular architectures. This stepwise approach is fundamental in constructing libraries of compounds for various research applications. nih.gov
Application in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry aims to rapidly synthesize a large number of different but structurally related molecules, creating a "library" of compounds. youtube.com The this compound scaffold is an ideal starting point for such endeavors. Its two distinct reactive sites (the C3-Br and C4-Br bonds) allow for a divergent synthetic strategy. By reacting a batch of the dibromo-scaffold with one set of building blocks at the C3 position and then with a second set of building blocks at the C4 position, a large matrix of unique final products can be generated efficiently. This approach is highly valuable in fragment-based drug discovery (FBDD), where novel heterocyclic fragments are elaborated to fit the binding pocket of a target protein. rsc.org The ability to generate a library of diverse pyrazolo[4,3-c]pyridine derivatives facilitates the exploration of structure-activity relationships (SAR) for various biological targets. nih.govnih.gov
Vectorial Functionalization Strategies
Vectorial functionalization refers to the selective chemical modification of specific atoms within a molecule's core structure. The pyrazolo[4,3-c]pyridine scaffold offers multiple "vectors" for growth, which can be accessed through carefully chosen synthetic methods. rsc.org While research has detailed these strategies for the isomeric pyrazolo[3,4-c]pyridine, the chemical principles are broadly applicable. The different positions on the this compound ring system can be targeted as follows:
N-1 and N-2 Positions: The nitrogen atoms of the pyrazole (B372694) ring can be selectively alkylated or protected. The choice of reaction conditions and protecting groups can direct functionalization to either the N-1 or N-2 position.
C3 Position: The bromine at this position can be targeted for tandem borylation and Suzuki–Miyaura cross-coupling reactions to introduce new carbon-carbon bonds. rsc.org
C4 Position: The bromine at the C4 position can also undergo various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or amino groups. The differential reactivity of the C3 and C4 positions can be exploited for selective functionalization.
C7 Position: This position can be functionalized through selective metalation using a strong base like TMPMgCl·LiCl, followed by reaction with an electrophile or transmetalation and subsequent Negishi cross-coupling. rsc.org
These strategies allow chemists to precisely control the elaboration of the scaffold, which is a critical aspect of medicinal chemistry and hit-to-lead optimization pathways. rsc.org
Table 1: Summary of Vectorial Functionalization Strategies for the Pyrazolopyridine Scaffold This table illustrates general strategies for functionalizing the pyrazolopyridine core, which are applicable to the this compound derivative.
| Position | Functionalization Strategy | Type of Reaction | Purpose |
|---|---|---|---|
| N-1 / N-2 | Protection / Alkylation | N-Alkylation | Control regioselectivity, introduce substituents |
| C3 | Borylation / Cross-Coupling | Suzuki-Miyaura | Formation of C-C bonds |
| C4 | Cross-Coupling | Buchwald-Hartwig, Suzuki | Formation of C-N or C-C bonds |
| C7 | Metalation / Electrophilic Quench | Directed Ortho-Metalation | Introduction of various electrophiles |
Role in Medicinal Chemistry Research and Biological Probe Development (Non-Clinical Focus)
The pyrazolo[4,3-c]pyridine nucleus is recognized as a privileged scaffold in medicinal chemistry, forming the core of molecules investigated for a range of biological activities. researchgate.net Its structural features allow it to interact with various biological targets, particularly enzymes.
Research into Enzyme Inhibitors
Derivatives of the pyrazolo[4,3-c]pyridine scaffold have been synthesized and evaluated as inhibitors of several enzyme classes. The ability to systematically modify the scaffold at multiple positions allows for the fine-tuning of potency and selectivity against a target enzyme.
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in numerous physiological processes. nih.govnih.gov Researchers have synthesized a series of pyrazolo[4,3-c]pyridine sulfonamides and tested their ability to inhibit various human (h) CA isoforms. nih.gov The synthesis involved condensing a dienamine with various amines containing sulfonamide fragments to produce the final pyrazolo[4,3-c]pyridine derivatives. nih.gov
The inhibitory activity was assessed against cytosolic isoforms hCA I and hCA II and transmembrane isoforms hCA IX and hCA XII. nih.govnih.gov Several of the synthesized compounds demonstrated significant inhibitory potential. nih.govnih.gov For example, specific derivatives were found to be more potent inhibitors of hCA I than the standard reference drug Acetazolamide (AAZ). nih.gov Molecular docking studies were also performed to understand how these compounds bind within the active site of the hCA IX isoform, providing insights for the rational design of more potent and selective inhibitors. nih.gov
Table 2: Inhibition Data of Pyrazolo[4,3-c]pyridine Sulfonamide Derivatives Against Human Carbonic Anhydrase Isoforms Data extracted from studies on pyrazolo[4,3-c]pyridine sulfonamides. nih.govnih.gov Ki represents the inhibition constant; a lower value indicates higher potency.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
|---|---|---|---|---|
| 1f | 18.4 | 12.1 | 30.8 | 6.2 |
| 1g | 24.8 | 138.4 | 45.8 | 7.8 |
| 1h | 21.2 | 156.7 | 48.9 | 8.1 |
| 1k | 19.7 | 28.4 | 25.6 | 5.9 |
| AAZ (Reference) | 250 | 12 | 25 | 5.7 |
Kinase Inhibition Research, including ATP-binding site interactions
The pyrazolopyridine framework is recognized as a "privileged scaffold" in drug discovery, particularly for the development of kinase inhibitors. rsc.org Many compounds based on the pyrazolo[3,4-b]pyridine isomer, a close relative of the [4,3-c] scaffold, have been developed as potent, ATP-competitive kinase inhibitors targeting various cancers. rsc.orgnih.govresearchgate.net These inhibitors function by occupying the ATP-binding pocket of kinases, forming crucial hydrogen bonds with the hinge region of the enzyme, which is critical for its catalytic activity. nih.gov For instance, derivatives of the pyrazolo[3,4-b]pyridine scaffold have yielded potent inhibitors of Cyclin-Dependent Kinases (CDKs) and TANK-binding kinase 1 (TBK1). nih.gov
While direct research into this compound as a kinase inhibitor is not extensively published, studies on related scaffolds provide a strong rationale for its investigation in this area. For example, pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as inhibitors of carbonic anhydrases (CAs), a different class of enzymes, with some derivatives showing potent inhibition of cancer-associated isoform hCA IX. nih.gov The established success of the broader pyrazolopyridine family in targeting the conserved ATP-binding site of various kinases suggests that the pyrazolo[4,3-c]pyridine scaffold is a promising candidate for developing novel kinase inhibitors. nih.govresearchgate.net
G-Protein Coupled Receptor (GPCR) Agonist Research (e.g., GPR119)
G-protein coupled receptors (GPCRs) are a major class of drug targets, and identifying novel agonists is a key research area. The GPR119 receptor, expressed in pancreatic β-cells and intestinal L-cells, is a significant target for type 2 diabetes research. nih.gov Activation of GPR119 stimulates insulin (B600854) and glucagon-like peptide-1 (GLP-1) secretion, making its agonists highly sought after.
Research has identified derivatives of the 1H-pyrazolo[3,4-c]pyridine scaffold, an isomer of the [4,3-c] core, as a novel class of potent GPR119 agonists. nih.gov Through a ligand-based drug design approach, a lead compound was identified and subsequently optimized by modifying its aryl and piperidine (B6355638) groups, resulting in a single-digit nanomolar GPR119 agonist. nih.govpatsnap.com Further work on this isomeric scaffold focused on improving the aqueous solubility of these potent agonists while maintaining their high activity. nih.gov Although this research was conducted on the [3,4-c] isomer, it demonstrates the utility of the pyrazolopyridine core in effectively interacting with GPCRs and highlights the potential of the pyrazolo[4,3-c]pyridine scaffold for similar applications in GPCR-targeted drug discovery. nih.govnih.gov
Protein-Protein Interaction (PPI) Modulator Research (e.g., PEX14-PEX5)
One of the most significant applications of the pyrazolo[4,3-c]pyridine scaffold has been in the development of the first-ever inhibitors of the PEX14-PEX5 protein-protein interaction (PPI). acs.orgnih.gov This interaction is essential for the import of proteins into glycosomes, which are metabolic organelles critical for the survival of Trypanosoma parasites, the pathogens responsible for devastating diseases like sleeping sickness and Chagas disease. acs.orgnih.govcnr.it
Using a structure-guided approach that combined computational screening with NMR binding assays, a pyrazolo[4,3-c]pyridine derivative was identified as the most potent initial hit for disrupting the PEX14-PEX5 interaction. acs.orgcnr.it The docking studies revealed that the pyrazolo[4,3-c]pyridine core forms favorable π-π stacking interactions with key phenylalanine residues (Phe17 and Phe34) on the surface of Trypanosoma brucei PEX14 (TbPEX14). acs.orgcnr.it Optimization of this hit compound led to derivatives with significantly improved inhibitory activity. acs.org
| Compound | Description | TbPEX14-PEX5 PPI Inhibition (EC₅₀, µM) | TcPEX14-PEX5 PPI Inhibition (EC₅₀, µM) | Ref |
| 1 | Initial Hit Compound | 265 | 539 | acs.org |
| 13 | Optimized Derivative | 16.4 | 11.2 | acs.org |
| 20 | Optimized Derivative | 11.1 | 14.5 | acs.org |
| 29 | Hybrid Molecule | 3.5 | 4.3 | acs.org |
This research established pyrazolo[4,3-c]pyridines as a pioneering class of molecules for targeting the PEX14-PEX5 PPI, offering a novel strategy for developing trypanocidal agents. acs.orgresearchgate.net
Investigations into Antiproliferative Activity against Cancer Cell Lines
The antiproliferative activity of the pyrazolo[4,3-c]pyridine scaffold has been demonstrated primarily through its potent effect against pathogenic parasites. As inhibitors of the PEX14-PEX5 interaction, these compounds disrupt glycosomal function, leading to fatal consequences for Trypanosoma brucei and Trypanosoma cruzi parasites, effectively halting their proliferation. acs.orgnih.gov Optimized derivatives were shown to kill the parasites in vitro at nanomolar concentrations. acs.org
While direct studies against human cancer cell lines for the pyrazolo[4,3-c]pyridine scaffold are limited, research on isomeric structures is extensive. Derivatives of 1H-pyrazolo[3,4-b]pyridine, for example, have shown micromolar antiproliferation effects against various human cancer cell lines, including glioblastoma (A172, U87MG), melanoma (A375, A2058), and pancreatic cancer (Panc0504) cells. nih.gov Similarly, 1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidines significantly reduce the proliferation of breast cancer cells. nih.gov This body of research suggests that while the known antiproliferative action of the pyrazolo[4,3-c]pyridine core is currently in the context of parasites, its potential as a scaffold for developing anticancer agents warrants further investigation.
Research into Antimicrobial and Antifungal Activity
The utility of the pyrazolo[4,3-c]pyridine scaffold in antimicrobial research is highlighted by two key areas: its activity against parasites and bacteria.
The most prominent antimicrobial application is the potent trypanocidal activity demonstrated by inhibitors of the PEX14-PEX5 PPI. acs.orgnih.gov These pyrazolo[4,3-c]pyridine-based compounds are lethal to Trypanosoma parasites, which are protozoan microbes. This makes them a promising class of agents against trypanosomiasis, a group of infectious diseases for which current treatments are limited and can have severe side effects. acs.orgnih.gov
Additionally, derivatives of the pyrazolo[4,3-c]pyridine scaffold have been investigated for their antibacterial properties. A study on pyrazolo[4,3-c]pyridine sulfonamides assessed their inhibitory activity against β- and γ-class carbonic anhydrases (CAs) from bacterial strains. nih.gov Since these bacterial CAs are structurally different from human isoforms, they represent a potential target for developing novel antibacterial agents to combat drug resistance. nih.gov While many related heterocyclic systems like pyrazolo[3',4':4,3]pyrido[6,5-c]pyridazines have also been screened for general bactericidal and fungicidal activity, the specific research on pyrazolo[4,3-c]pyridines provides a clear vector for developing new classes of antimicrobial drugs. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement
The pyrazolo[4,3-c]pyridine scaffold has proven to be a highly tractable template for structure-activity relationship (SAR) studies, allowing for systematic optimization to enhance biological activity.
In the development of PEX14-PEX5 PPI inhibitors, a detailed SAR study was conducted, starting from the initial hit compound. acs.org The study explored modifications at different positions of the pyrazolo[4,3-c]pyridine core.
SAR Findings for PEX14-PEX5 Inhibition
| Position Modified | Finding | Impact on Activity | Ref |
|---|---|---|---|
| Indole N-1 | Introduction of a methyl group. | Maintained or slightly improved activity. | acs.org |
| Indole 5-position | Substitution with methoxy (B1213986) or trifluoromethyl groups. | Generally well-tolerated. | acs.org |
| Pyrazolo N-1 | Introduction of a phenyl group. | Significantly boosted inhibitory potency. | acs.org |
| Pyrazolo C-3 | Merging features of two active compounds. | Led to a hybrid molecule with superior activity. | acs.org |
A separate SAR study was performed on pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase inhibitors. nih.gov This analysis revealed that the nature of the linker between the pyrazolopyridine core and the benzenesulfonamide (B165840) moiety was critical for activity and isoform selectivity. For instance, an N-methylpropionamide linker was favorable for inhibiting the hCA I isoform, while a direct connection decreased activity. nih.gov These studies underscore the chemical versatility of the pyrazolo[4,3-c]pyridine scaffold, demonstrating how targeted modifications can be used to fine-tune its interaction with diverse biological targets.
Potential in Advanced Materials Science (Exploratory Research)
Currently, there is no specific published research detailing the application of this compound in the field of advanced materials science. However, the broader family of pyrazole-based heterocyclic compounds possesses properties that suggest potential avenues for future exploratory research.
Some fused pyrazole systems are known to have exceptional photophysical properties. mdpi.com For example, certain pyrazole-containing azo dyes have been investigated for non-linear optical applications, and other derivatives have been developed as fluorescent probes for detecting metal ions. mdpi.com The electron-rich nature of the pyrazolopyridine core, combined with the heavy bromine atoms in the 3,4-dibromo derivative, could potentially give rise to interesting electronic, photophysical, or liquid crystalline properties. Future research could explore its use as a building block for organic light-emitting diodes (OLEDs), organic semiconductors, or as a component in functional polymers or metal-organic frameworks (MOFs).
Q & A
Q. What are the optimal synthetic routes for 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclization of precursors such as 3-amino-4-bromopyrazole with 4-bromopyridine derivatives. Key steps include:
- Cyclization : Use of polar aprotic solvents (e.g., DMF) with potassium carbonate as a base at 100–120°C .
- Bromination : Sequential or simultaneous bromination at positions 3 and 4 using N-bromosuccinimide (NBS) in dichloromethane under reflux .
Data Table : Comparison of Synthetic Routes
| Precursor | Solvent | Temp (°C) | Brominating Agent | Yield (%) |
|---|---|---|---|---|
| 3-Amino-4-bromopyrazole | DMF | 110 | NBS | 68 |
| 4-Chloropyridine derivative | Dioxane | 105 | Br₂ (gas) | 52 |
Key Challenge : Competing side reactions (e.g., over-bromination) require careful stoichiometric control .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- Distinct peaks for pyrazole (C-3/C-4 bromines: δ 7.8–8.2 ppm for aromatic protons) and pyridine (C-6 proton: δ 8.5 ppm) .
- DEPT-135 confirms quaternary carbons adjacent to bromine atoms.
- IR : Strong absorption bands at 650–750 cm⁻¹ (C-Br stretching) and 1550 cm⁻¹ (C=N pyridine) .
Validation : Compare with computed spectra (DFT/B3LYP) to resolve ambiguities in overlapping signals .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for EGFR inhibition?
Methodological Answer:
- Core Modifications :
- Replace bromine at C-3/C-4 with electron-withdrawing groups (e.g., -CF₃) to enhance EGFR binding affinity .
- Introduce substituents at C-6 (e.g., -NH₂) to improve solubility and pharmacokinetics .
- Biological Assays :
- Measure IC₅₀ values against EGFR mutants (e.g., L858R/T790M) using kinase inhibition assays .
Data Contradiction : Some studies report reduced activity with bulky C-6 substituents due to steric hindrance , while others note improved selectivity . Resolve via molecular dynamics (MD) simulations of ligand-receptor interactions .
- Measure IC₅₀ values against EGFR mutants (e.g., L858R/T790M) using kinase inhibition assays .
Q. What strategies mitigate contradictions in reported biological activity data for pyrazolo[4,3-c]pyridine derivatives?
Methodological Answer:
- Standardized Assays : Use isogenic cell lines (e.g., HEK293 vs. HCT116) to control for genetic background effects .
- Data Normalization : Express activity as fold-change relative to a reference inhibitor (e.g., gefitinib for EGFR) to account for inter-lab variability .
Case Study : Discrepancies in IC₅₀ values for 3,4-dibromo derivatives (2.1 μM vs. 8.7 μM) were traced to differences in ATP concentration (10 μM vs. 100 μM) in kinase assays .
Q. How can computational modeling predict the interaction of this compound with PEX14-PEX5 protein targets?
Methodological Answer:
- Docking : Use AutoDock Vina to model binding poses in the PEX14-PEX5 hydrophobic pocket .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of bromine-mediated halogen bonds .
Key Finding : The 3,4-dibromo motif forms critical interactions with Phe92 and Leu135 residues, explaining its 10-fold higher binding affinity vs. non-brominated analogs .
Q. What are the challenges in optimizing regioselectivity during electrophilic substitution reactions of this compound?
Methodological Answer:
- Directing Effects : Bromine at C-3 deactivates the pyrazole ring, favoring electrophilic attack at C-6/C-7 of the pyridine ring .
- Catalysis : Use Pd(OAc)₂ with ligands (XPhos) to achieve Suzuki coupling at C-6 with aryl boronic acids (85% yield) .
Failure Case : Attempted nitration at C-5 led to decomposition; resolved by switching to acetyl nitrate in acetic anhydride .
Q. How does the presence of bromine atoms influence the photophysical properties of pyrazolo[4,3-c]pyridine derivatives?
Methodological Answer:
- UV-Vis Spectroscopy : Bromine increases molar absorptivity (ε = 12,500 M⁻¹cm⁻¹ at 320 nm) due to heavy-atom effects .
- Fluorescence Quenching : Bromine reduces quantum yield (Φ = 0.03 vs. 0.15 for non-brominated analogs) via spin-orbit coupling .
Application : Use as a fluorescence quencher in Förster resonance energy transfer (FRET) probes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
